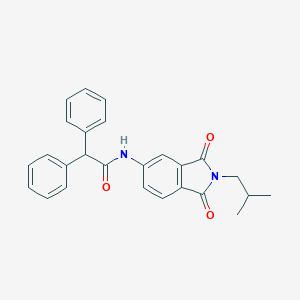
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide), commonly known as SDBDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been found to exhibit potent biological activity in various experiments. In
Mécanisme D'action
The mechanism of action of SDBDPA involves its interaction with the target enzyme or protein. The sulfonamide group of SDBDPA binds to the active site of the enzyme or protein, leading to inhibition of its activity. This inhibition can be reversible or irreversible depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects
SDBDPA has been found to exhibit various biochemical and physiological effects in different experimental models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, SDBDPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
SDBDPA has several advantages for lab experiments. It is a highly potent and selective inhibitor of various enzymes and proteins, making it a valuable tool for studying their biological functions. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, SDBDPA also has some limitations. It can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action can be complex and not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on SDBDPA. One area of interest is the development of SDBDPA-based drugs for the treatment of various diseases such as inflammation and cancer. Another area of research is the elucidation of the mechanism of action of SDBDPA on different enzymes and proteins, which can provide insights into their biological functions. Furthermore, the synthesis of novel derivatives of SDBDPA with improved potency and selectivity can also be explored to expand its potential applications in scientific research.
Conclusion
In conclusion, SDBDPA is a sulfonamide-based compound that has exhibited potent biological activity in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. SDBDPA has the potential to be a valuable tool for studying the biological functions of various enzymes and proteins, and its further exploration can lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
SDBDPA can be synthesized through a multi-step process involving the reaction of 3,3'-disulfonyldibenzene with 2-phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain SDBDPA in high purity.
Applications De Recherche Scientifique
SDBDPA has been extensively studied for its biological activity in various scientific research applications. It has been found to exhibit potent inhibitory effects on various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Nom du produit |
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) |
|---|---|
Formule moléculaire |
C28H24N2O4S |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
2-phenyl-N-[3-[3-[(2-phenylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(17-21-9-3-1-4-10-21)29-23-13-7-15-25(19-23)35(33,34)26-16-8-14-24(20-26)30-28(32)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,29,31)(H,30,32) |
Clé InChI |
CZMBNSNIMSOIPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)



![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)